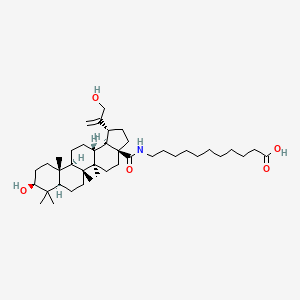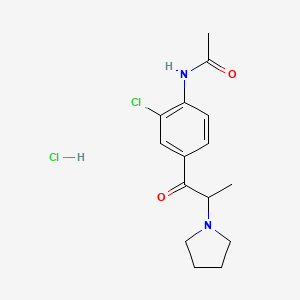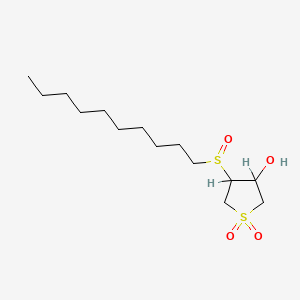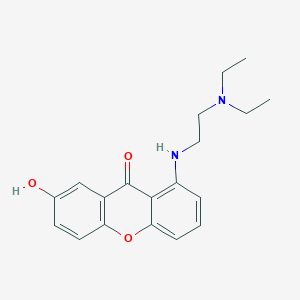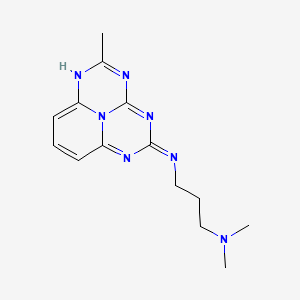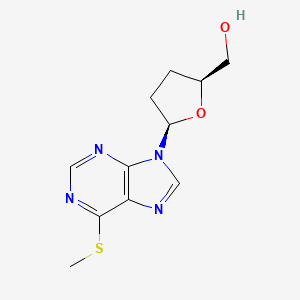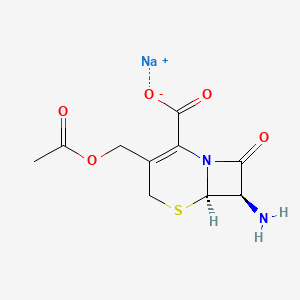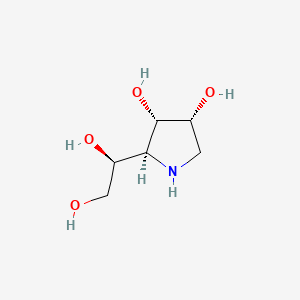
1,4-Dideoxy-1,4-imino-D-tallitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dideoxy-1,4-imino-D-tallitol is a synthetic compound known for its unique structural properties and biological activities It belongs to the class of iminosugars, which are analogues of sugars where a nitrogen atom replaces the oxygen atom in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dideoxy-1,4-imino-D-tallitol typically involves the reduction of corresponding nitro or azido precursors. One common method includes the catalytic hydrogenation of 1,4-dinitro-1,4-dideoxy-D-tallitol using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The resulting product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dideoxy-1,4-imino-D-tallitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding keto or aldehyde derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its fully reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of fully reduced iminosugar.
Substitution: Formation of N-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,4-Dideoxy-1,4-imino-D-tallitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Acts as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism. It is used to study enzyme mechanisms and to develop enzyme inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating diseases like diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: Employed in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged for specific reactions and processes.
Mécanisme D'action
The mechanism of action of 1,4-Dideoxy-1,4-imino-D-tallitol primarily involves its role as a glycosidase inhibitor. The compound mimics the transition state of the enzyme-substrate complex, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition disrupts carbohydrate metabolism, leading to various biological effects. The molecular targets include enzymes like α-mannosidase and glycogen phosphorylase, which are crucial for glycan processing and glycogen metabolism, respectively.
Comparaison Avec Des Composés Similaires
1,4-Dideoxy-1,4-imino-D-tallitol is compared with other iminosugars such as:
1-Deoxynojirimycin: Another potent glycosidase inhibitor used in the treatment of Gaucher disease and Fabry disease.
1,4-Dideoxy-1,4-imino-D-arabinitol: Known for its inhibitory effects on glycogen phosphorylase and its potential use in diabetes treatment.
Isofagomine: A potent inhibitor of β-glucosidase, used in the treatment of Gaucher disease.
Uniqueness
This compound stands out due to its specific inhibitory profile and structural properties, making it a valuable tool in biochemical research and potential therapeutic applications. Its ability to selectively inhibit certain glycosidases with minimal off-target effects highlights its significance in the development of targeted enzyme inhibitors.
Propriétés
Numéro CAS |
115509-95-0 |
|---|---|
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Clé InChI |
RVNSAAIWCWTCTJ-ARQDHWQXSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |
SMILES canonique |
C1C(C(C(N1)C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


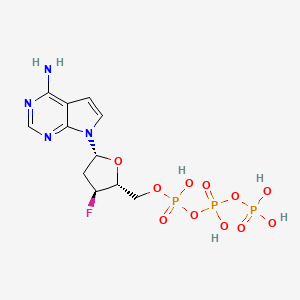
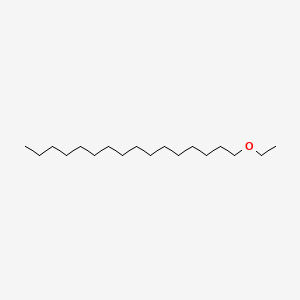
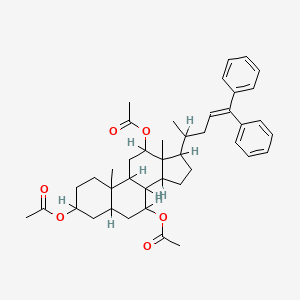


![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
